molecular formula C12H22N2O4 B5184166 diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate CAS No. 6286-18-6

diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate

Cat. No. B5184166
CAS RN: 6286-18-6
M. Wt: 258.31 g/mol
InChI Key: SWGPJPNOQKWDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate, also known as DDC, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that exhibits a broad range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate is not fully understood. However, it has been proposed that diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate also inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In addition, diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has been shown to inhibit the activity of reverse transcriptase, an enzyme that is required for the replication of retroviruses.
Biochemical and Physiological Effects:
diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the expression of p53, a tumor suppressor protein, and decrease the expression of Bcl-2, an anti-apoptotic protein. diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

Diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that exhibits a broad range of biological activities. However, diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate. One potential direction is to investigate the use of diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate as a potential therapeutic agent for cancer and viral infections. Another direction is to study the molecular mechanisms underlying the antitumor and antiviral activities of diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate. Moreover, the development of new derivatives of diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate with improved solubility and reduced toxicity could lead to the discovery of new therapeutic agents.

Synthesis Methods

Diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate can be synthesized using various methods. One of the most common methods is the reaction of diethyl malonate with 2,5-dimethylpiperazine in the presence of a base catalyst. The reaction yields diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate as a white crystalline solid with a melting point of 112-114°C.

Scientific Research Applications

Diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has also been found to possess antiviral activity against several viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus. Moreover, diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-11(15)13-7-10(4)14(8-9(13)3)12(16)18-6-2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPJPNOQKWDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(N(CC1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278775
Record name 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester

CAS RN

6286-18-6
Record name NSC10022
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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